molecular formula C6H10N2O B1455774 (5-ethyl-1H-pyrazol-4-yl)methanol CAS No. 1881229-50-0

(5-ethyl-1H-pyrazol-4-yl)methanol

Cat. No. B1455774
CAS RN: 1881229-50-0
M. Wt: 126.16 g/mol
InChI Key: MROPTDZYIJISTR-UHFFFAOYSA-N
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Description

(5-ethyl-1H-pyrazol-4-yl)methanol, also known as 5-ethyl-1H-pyrazol-4-ylmethanol or 5-ethyl-1H-pyrazol-4-yl-methanol, is a synthetic organic compound with a wide range of applications in scientific research. Its structure is composed of a pyrazole ring, a five-member ring with a nitrogen atom, and a methanol group. It is used in a variety of research applications due to its ability to form stable complexes with other molecules, as well as its relatively low cost and availability.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including those related to "(5-ethyl-1H-pyrazol-4-yl)methanol", have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives exhibited higher anticancer activity than the reference drug doxorubicin and showed good to excellent antimicrobial activity (Hafez et al., 2016).

Synthetic Chemistry and Material Science

  • Fluorescent Compounds : A series of fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety, derived from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates, were synthesized. These compounds have been investigated for their optical properties, which could have implications in material science (Zheng et al., 2011).
  • Synthesis of Pyrazole Derivatives : Novel methods for synthesizing pyrazole derivatives, including those related to "(5-ethyl-1H-pyrazol-4-yl)methanol", have been developed, contributing to advancements in the field of synthetic organic chemistry (Cao et al., 2008).

Eco-friendly Synthesis

  • Eco-friendly Synthesis Strategy : Research has been conducted on the computational study and economical synthesis strategy of new pyrazolyl α-amino esters derivatives, including those related to "(5-ethyl-1H-pyrazol-4-yl)methanol", highlighting the interest in eco-friendly and efficient synthetic routes (Mabrouk et al., 2020).

Antimicrobial Activity of Pyrazoline Derivatives

  • Antimicrobial Activity : The synthesis and antimicrobial activity of pyrazoline derivatives, which include the pyrazol-4-yl moiety, have been explored, showing that some compounds exhibit good antimicrobial activity comparable to standard drugs (Kumar et al., 2012).

properties

IUPAC Name

(5-ethyl-1H-pyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-6-5(4-9)3-7-8-6/h3,9H,2,4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROPTDZYIJISTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-ethyl-1H-pyrazol-4-yl)methanol

CAS RN

1881229-50-0
Record name (5-ethyl-1H-pyrazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-ethyl-1H-pyrazol-4-yl)methanol
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(5-ethyl-1H-pyrazol-4-yl)methanol
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